(E)-N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound characterized by the presence of a bromine atom, a nitro group, and a dimethylmethanimidamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-bromo-2-methyl-6-nitroaniline with dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in a suitable solvent such as chlorobenzene. The reaction mixture is then subjected to extraction and purification processes to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 4-amino-2-methyl-6-nitrophenyl derivatives.
Oxidation: Carboxylated derivatives of the original compound.
Scientific Research Applications
N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methyl-6-nitroaniline
- N-(4-bromo-2-methyl-6-nitrophenyl)acetamide
Uniqueness
N’-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to the presence of the dimethylmethanimidamide moiety, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N'-(4-bromo-2-methyl-6-nitrophenyl)-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-7-4-8(11)5-9(14(15)16)10(7)12-6-13(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWZGDORCOUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=CN(C)C)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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